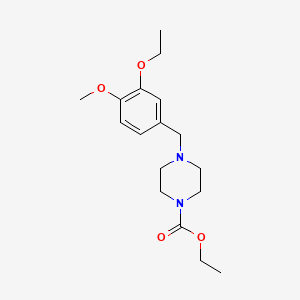
N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DIPO, is a chemical compound that has shown promising results in scientific research.
作用機序
N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide exerts its therapeutic effects through multiple mechanisms of action, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of neuroinflammation. This compound has been shown to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. This compound also inhibits oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, this compound regulates neuroinflammation by modulating the activity of microglia and astrocytes, which are involved in the immune response in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to improve cognitive function, reduce beta-amyloid accumulation, protect dopaminergic neurons, reduce seizure activity, and improve mitochondrial function. This compound has also been shown to have antioxidant and anti-inflammatory effects in the brain.
実験室実験の利点と制限
One of the advantages of N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its high potency and selectivity for ion channels, which makes it a useful tool for studying ion channel function in vitro and in vivo. Additionally, this compound has a low toxicity profile and is well-tolerated in animal models. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide research, including the development of novel this compound derivatives with improved pharmacokinetic properties, the investigation of this compound's effects on other ion channels and neurotransmitter systems, and the exploration of this compound's potential therapeutic applications in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for this compound and its derivatives.
合成法
N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized through a multi-step reaction process involving the reaction of 2,6-diisopropylaniline with methyl isoxazole-4-carboxylate, followed by the removal of the methyl ester group and the subsequent reaction with acetic anhydride. This method has been described in detail in various scientific publications.
科学的研究の応用
N-(2,6-diisopropylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce beta-amyloid accumulation in the brain. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. In epilepsy, this compound has been shown to reduce seizure activity.
特性
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-10(2)14-8-7-9-15(11(3)4)17(14)19-18(21)16-12(5)20-22-13(16)6/h7-11H,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZFYWGXZGWAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(2,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5883102.png)
![2-(4-chlorophenyl)-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5883115.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5883124.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5883133.png)



![[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B5883156.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)
